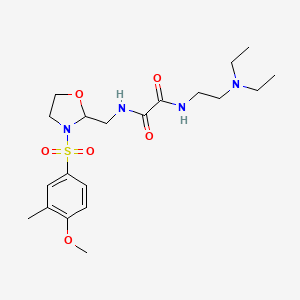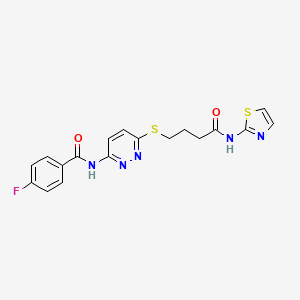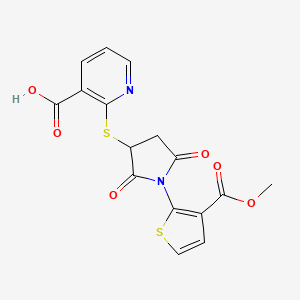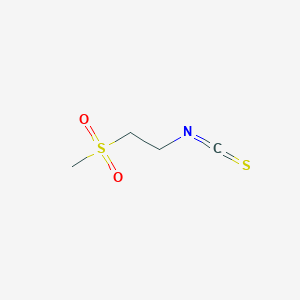
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
カタログ番号 B2647248
CAS番号:
941875-71-4
分子量: 389.92
InChIキー: BAOOPBMUCJKRAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
Clinical Studies and Pharmacokinetics
- Clinical Tolerance and Pharmacokinetics: The compound has been the subject of clinical tolerance studies in the context of cephalosporin antibiotics, illustrating its potential in therapeutic applications. For instance, cefazedone, structurally similar to the compound , demonstrated good systemic and local tolerance in healthy volunteers (Züllich & Sack, 1979). Furthermore, the pharmacokinetic properties of similar compounds have been extensively studied, providing a foundation for understanding the metabolic pathways and excretion profiles, critical for the development of therapeutic agents (Takusagawa et al., 2012).
Diagnostic Imaging and Monitoring
- Imaging in Oncology: Compounds with a similar chemical framework have been utilized in diagnostic imaging to evaluate the progression of diseases such as glioblastoma multiforme. This application highlights the potential of such compounds in enhancing the specificity and sensitivity of diagnostic imaging techniques (Jensen et al., 2015).
Environmental and Toxicological Studies
- Exposure and Toxicological Assessments: The compound's analogs have been used in studies assessing environmental exposure and potential toxicological impacts. For example, investigations into the nephrotoxicity of similar compounds provide valuable insights into their safety profile and the implications of environmental exposure (Mondorf Aw, 1979). Additionally, studies have also focused on understanding the chronic exposure of related compounds in specific populations, contributing to the development of public health policies (Babina et al., 2012).
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-5-3-13(4-6-15)11-24-18-22-16(12-25-18)8-17(23)21-10-14-2-1-7-20-9-14/h1-7,9,12H,8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOOPBMUCJKRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2647168.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2647169.png)
![2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2647172.png)
![5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2647174.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2647176.png)




![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)
![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647186.png)

